molecular formula C12H11NOS B6366855 3-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% CAS No. 1261919-89-4

3-Hydroxy-2-(2-methylthiophenyl)pyridine, 95%

Cat. No. B6366855
CAS RN: 1261919-89-4
M. Wt: 217.29 g/mol
InChI Key: BLVSDGBAAPGNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% (3-H2MTP) is a synthetic compound with a wide range of applications in the scientific research community. It is a colorless to pale yellow liquid with a pleasant odor. 3-H2MTP is a useful reagent in organic synthesis, and has been found to be a useful intermediate in the synthesis of various heterocyclic compounds. It has also been used as a catalyst in various reactions, such as the synthesis of polymers and pharmaceuticals.

Scientific Research Applications

3-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material for the synthesis of various heterocyclic compounds. It has also been used in the synthesis of polymers and pharmaceuticals. In addition, 3-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% has been used as a fluorescent probe for the detection of various biological molecules.

Mechanism of Action

3-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% has been found to act as an acid-catalyzed nucleophile in organic synthesis. The compound can react with a variety of electrophiles, such as alkyl halides, to form various heterocyclic compounds. The reaction typically proceeds via a nucleophilic substitution mechanism, in which the 3-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% acts as a nucleophile and attacks the electrophile, resulting in the formation of a new bond between the two molecules.
Biochemical and Physiological Effects
3-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% has been found to have no known adverse effects on humans or other organisms. The compound is non-toxic and has no known mutagenic or carcinogenic properties. It has also been found to have no effect on the activity of enzymes or other biochemical processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% in laboratory experiments is its high yield and low cost. The compound is relatively inexpensive, and the reaction typically yields a high percentage of product. The compound is also relatively easy to synthesize and handle, making it a convenient reagent for laboratory use. The main limitation of using 3-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

In the future, 3-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% could be used in a wide range of applications, such as the synthesis of pharmaceuticals, polymers, and other heterocyclic compounds. It could also be used as a fluorescent probe for the detection of various biological molecules. Additionally, 3-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% could be used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material for the synthesis of various heterocyclic compounds. Finally, further research could be conducted to determine the effects of 3-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% on various biochemical and physiological processes.

Synthesis Methods

3-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% can be synthesized from the reaction of 3-hydroxy-2-methylthiophene with pyridine in the presence of an acid catalyst. The reaction is typically carried out at a temperature of 80-90°C, and the yield of the product is typically around 95%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

properties

IUPAC Name

2-(2-methylsulfanylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-11-7-3-2-5-9(11)12-10(14)6-4-8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVSDGBAAPGNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-(2-methylthiophenyl)pyridine

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